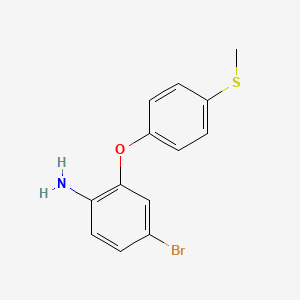
Methyl (2S,4S)-4-(2-bromo-4-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride
Descripción general
Descripción
Methyl (2S,4S)-4-(2-bromo-4-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride is a chemical compound of interest in various scientific disciplines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The synthesis starts with the preparation of the pyrrolidine ring, typically through a Mannich reaction involving formaldehyde, an amine, and a ketone.
Esterification: : The carboxylic acid group on the pyrrolidine ring is esterified using methanol and a strong acid catalyst to form the methyl ester.
Substitution Reaction: : The phenoxy group is introduced via a nucleophilic substitution reaction where a phenol derivative reacts with bromine and chlorine under controlled temperature and solvent conditions.
Final Product Formation: : The final compound is crystallized out as a hydrochloride salt through treatment with hydrochloric acid.
Industrial Production Methods
For industrial production, the synthesis is scaled up using large reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to reduce by-products and waste, often employing advanced catalysis and separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the pyrrolidine ring, resulting in various N-oxide derivatives.
Reduction: : It can be reduced to its corresponding alcohols or amines using reducing agents like lithium aluminium hydride.
Substitution: : The phenoxy group with its halogen substitutions can participate in further nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or peracids under acidic or basic conditions.
Reduction: : Lithium aluminium hydride or sodium borohydride in anhydrous solvents.
Substitution: : Alkali metals or alkoxides in polar solvents like dimethyl sulfoxide.
Major Products Formed
Depending on the type of reaction, the major products can vary. Oxidation typically leads to N-oxides, reduction produces alcohols or amines, and substitution can yield a wide array of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used in studying reaction mechanisms and developing novel synthetic pathways.
Biology
In biological research, it serves as a molecular probe to study receptor-ligand interactions due to its phenoxy group.
Medicine
Industry
It finds use in the development of specialized polymers and materials due to its unique chemical properties.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with biological targets such as receptors or enzymes. The presence of the phenoxy group allows for binding affinity to specific molecular sites, influencing biological pathways and eliciting a physiological response.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2S,4S)-4-(phenoxy)-2-pyrrolidinecarboxylate
Methyl (2S,4S)-4-(2-bromo-4-fluorophenoxy)-2-pyrrolidinecarboxylate
Comparison and Uniqueness
The addition of bromine and chlorine to the phenoxy group of Methyl (2S,4S)-4-(2-bromo-4-chlorophenoxy)-2-pyrrolidinecarboxylate distinguishes it from similar compounds. These substitutions enhance its chemical reactivity and potential binding affinity, making it a unique candidate for various scientific investigations.
Conclusion
Methyl (2S,4S)-4-(2-bromo-4-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride is a chemically rich compound with diverse applications in research and industry. Its unique structure and reactivity profiles make it an essential subject of study in multiple scientific fields.
Propiedades
IUPAC Name |
methyl (2S,4S)-4-(2-bromo-4-chlorophenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClNO3.ClH/c1-17-12(16)10-5-8(6-15-10)18-11-3-2-7(14)4-9(11)13;/h2-4,8,10,15H,5-6H2,1H3;1H/t8-,10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWUMYXMFNOHAE-GNAZCLTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)Cl)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C=C2)Cl)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrCl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3-aminoazetidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1487930.png)





![[3-(3-Methoxypropyl)-3-piperidinyl]methanol](/img/structure/B1487941.png)

![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}propanoic acid](/img/structure/B1487944.png)

![2-(3-aminoazetidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1487947.png)



